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Compound of Interest

Compound Name: DSPE-PEG-Azide, MW 2000

Cat. No.: B14022125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of azide-functionalized lipids, their

application in bioconjugation, and detailed protocols for their use in creating targeted drug

delivery systems and other advanced biological tools. The strategic incorporation of the azide

moiety onto lipid structures provides a versatile and bioorthogonal handle for the covalent

attachment of a wide array of molecules, from small fluorescent probes to large protein

antibodies.

Core Concepts: The Power of Bioorthogonal
Chemistry
The utility of azide-functionalized lipids lies in their ability to participate in bioorthogonal

reactions, chemical reactions that can occur inside of living systems without interfering with

native biochemical processes.[1][2] The two most prominent bioorthogonal reactions involving

azides are the Staudinger Ligation and the Azide-Alkyne Cycloaddition.

Staudinger Ligation
The Staudinger Ligation is a metal-free reaction between an azide and a phosphine.[2] This

reaction forms a stable amide bond and is particularly useful for bioconjugation due to its

biocompatibility and the stability of the resulting linkage.[1][2] The reaction proceeds under mild

conditions, typically at room temperature in aqueous solutions, making it suitable for sensitive

biological molecules.[1]
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Azide-Alkyne Cycloaddition
The azide-alkyne cycloaddition is a highly efficient and specific "click chemistry" reaction that

forms a stable triazole ring.[3][4] This reaction can be performed in two main variations:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely

efficient but requires a copper catalyst, which can be toxic to cells, limiting its in vivo

applications.[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the

click reaction that utilizes a strained cyclooctyne to react with the azide.[3][6] SPAAC is

highly bioorthogonal and has become a widely used tool for in vivo labeling and

bioconjugation.[3][7]

Common Azide-Functionalized Lipids
A variety of azide-functionalized lipids are commercially available or can be synthesized to

facilitate the creation of functionalized liposomes and lipid nanoparticles (LNPs). These lipids

typically consist of a standard phospholipid structure with a polyethylene glycol (PEG) spacer

terminating in an azide group. The PEG spacer enhances the bioavailability of the liposome by

reducing clearance by the immune system and provides a flexible linker for the attached

molecule.

Commonly used azide-functionalized lipids include derivatives of:

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[8][9]

These are often available with varying PEG chain lengths (e.g., PEG2000) to modulate the

properties of the resulting liposome.[8][10]

Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and

conjugation efficiency of azide-functionalized lipid systems.

Table 1: Physicochemical Properties of Azide-Functionalized Liposomes
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Liposome
Formulation

Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

Azide-

functionalized

liposomes

(unconjugated)

~100 Low (<0.2) Not specified [11]

DBCO-

functionalized

liposomes

(unconjugated)

~130 Not specified ~ -5 [12]

Antibody-

conjugated

liposomes (via

SPAAC)

Increase of 10-

25 nm post-

conjugation

Similar to

unconjugated
~ -10 to -15 [12][13]

Table 2: Bioconjugation Reaction Parameters and Efficiency
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Reaction
Type

Reactants
Typical
Reaction
Time

Conjugatio
n Efficiency

Key
Considerati
ons

Reference

SPAAC

Azide-

Liposome +

DBCO-

Antibody

1-2 hours

High (>90%

in some

systems)

Copper-free,

suitable for in

vivo

applications.

Kinetics can

be slower

than CuAAC.

[13][14][15]

Staudinger

Ligation

Azide-

Molecule +

Phosphine-

Liposome

6 hours High

Metal-free,

forms a

native amide

bond.

[16]

CuAAC

Azide-

Peptide +

Alkyne-

Peptide

1-5 hours >95%

Requires

copper

catalyst

which can be

cytotoxic.

[17][18]

Experimental Protocols
Protocol 1: Formulation of Azide-Functionalized
Liposomes by Lipid Film Hydration and Extrusion
This protocol describes a common method for preparing azide-functionalized liposomes.

Materials:

Azide-functionalized lipid (e.g., DSPE-PEG(2000)-Azide)

Backbone lipids (e.g., DSPC, Cholesterol)[16]

Chloroform

Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
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Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

Lipid Film Formation:

1. Dissolve the azide-functionalized lipid and backbone lipids in chloroform in a round-bottom

flask. A typical molar ratio is 2:1 for DSPC:Cholesterol with 0.5 mol% of the DSPE-PEG-

phosphine anchor lipid.[16]

2. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin

lipid film on the flask wall.

3. Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

[16]

Hydration:

1. Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing the flask. The buffer

should be pre-heated to a temperature above the phase transition temperature of the

lipids.

Extrusion:

1. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

2. Transfer the hydrated lipid suspension to the extruder.

3. Extrude the liposomes by passing them through the membrane multiple times (typically

10-20 passes) to obtain unilamellar vesicles of a uniform size.[11]

Characterization:

1. Determine the size distribution and zeta potential of the prepared liposomes using

Dynamic Light Scattering (DLS).[16]
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Protocol 2: Antibody Conjugation to Azide-
Functionalized Liposomes via SPAAC
This protocol outlines the conjugation of a DBCO-modified antibody to azide-functionalized

liposomes.

Materials:

Azide-functionalized liposomes (prepared as in Protocol 1)

DBCO-functionalized antibody (prepare by reacting the antibody with a DBCO-NHS ester)

PBS (pH 7.4)

Size-exclusion chromatography (SEC) column for purification

Methodology:

Antibody Modification:

1. Modify the antibody with a DBCO-NHS ester reagent according to the manufacturer's

protocol to introduce the strained alkyne. A 10-fold molar excess of the NHS ester is often

used.[19]

2. Remove excess, unreacted DBCO reagent by dialysis or using a desalting column.[19]

Conjugation Reaction:

1. Mix the azide-functionalized liposomes with the DBCO-modified antibody in PBS. The

molar ratio of antibody to reactive lipid will need to be optimized for the specific

application.

2. Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[20]

Purification:

1. Separate the antibody-conjugated liposomes from unreacted antibody using size-

exclusion chromatography (SEC).[13]
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Characterization:

1. Confirm the successful conjugation and characterize the final product by measuring the

size and zeta potential using DLS.[12]

2. Quantify the number of antibodies per liposome using a suitable protein quantification

assay and by measuring the fluorescence of a tagged antibody.[13]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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